molecular formula C21H23Cl2N3O3 B2787296 (4-(2,3-dichlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone CAS No. 2034363-23-8

(4-(2,3-dichlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2787296
CAS RN: 2034363-23-8
M. Wt: 436.33
InChI Key: SYTUMEWXGTWVEW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a piperazine ring substituted with a 2,3-dichlorophenyl group, a pyridin-4-yl group, and a tetrahydro-2H-pyran-4-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the 2,3-dichlorophenyl group, and the attachment of the pyridin-4-yl and tetrahydro-2H-pyran-4-yl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic nitrogen atom, while the 2,3-dichlorophenyl group contributes to the compound’s lipophilicity .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could be alkylated, or the dichlorophenyl group could undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its lipophilicity, while the piperazine ring could contribute to its basicity .

Mechanism of Action

While the exact mechanism of action of this compound is not clear from the available information, compounds with similar structures have been found to interact with various receptors, such as dopamine receptors .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on similar compounds, potential hazards could include skin and eye irritation, and harmful if swallowed .

Future Directions

Given the complexity of this compound and its potential biological activity, future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and exploring its potential therapeutic applications .

properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3/c22-17-2-1-3-18(20(17)23)25-8-10-26(11-9-25)21(27)15-4-7-24-19(14-15)29-16-5-12-28-13-6-16/h1-4,7,14,16H,5-6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTUMEWXGTWVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,3-dichlorophenyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

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